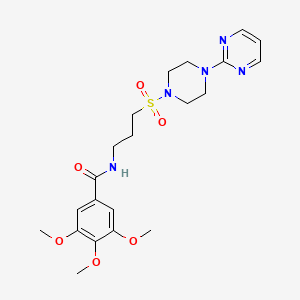
3,4,5-trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the linear formula C28H23N3O5S . It is part of a class of compounds known as Trimethoxyphenyl (TMP) derivatives . TMP derivatives are known to exhibit diverse bioactivity effects and are prominently present in the molecular structures of various research studies .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .Scientific Research Applications
Antimicrobial and Antifungal Agents
Several studies have synthesized novel compounds with structural similarities to the queried compound, demonstrating antimicrobial and antifungal activities. For instance, compounds with benzodifuran, pyrimidine, and piperazine components have shown significant anti-inflammatory, analgesic, and COX-2 inhibitory activities, suggesting their potential as antimicrobial and antifungal agents (A. Abu‐Hashem et al., 2020) Molecules. Furthermore, the synthesis of novel antimicrobial agents featuring piperazine and pyrimidine structures has been explored, highlighting the compound's potential use in combating bacterial infections (B. Krishnamurthy et al., 2011) Letters in Drug Design & Discovery.
Anticancer Research
Compounds incorporating elements like piperazin-1-yl and pyrimidin-4-one have been evaluated for their antiproliferative effects against various cancer cell lines, indicating the compound's possible applications in anticancer research (L. Mallesha et al., 2012) Archives of Pharmacal Research.
Anti-inflammatory and Analgesic Applications
Research into compounds featuring pyrimidine and piperazine structures has shown promising anti-inflammatory and analgesic properties. These findings suggest potential applications in developing treatments for conditions requiring inflammation management and pain relief (A. Abu‐Hashem et al., 2020) Molecules.
Polymer Science
In polymer science, the introduction of pyrimidine and piperazine units into polymers has been explored for creating materials with unique properties, including antimicrobial activity. This research indicates potential applications in developing new materials for biomedical applications (H. H. Hassan et al., 2015) Chemistry Central Journal.
Future Directions
properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O6S/c1-30-17-14-16(15-18(31-2)19(17)32-3)20(27)22-8-5-13-33(28,29)26-11-9-25(10-12-26)21-23-6-4-7-24-21/h4,6-7,14-15H,5,8-13H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMCSAZUHAXPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

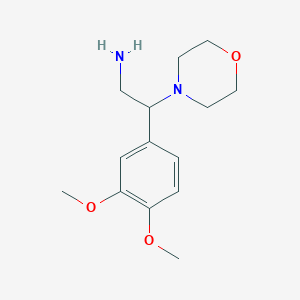
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2926128.png)
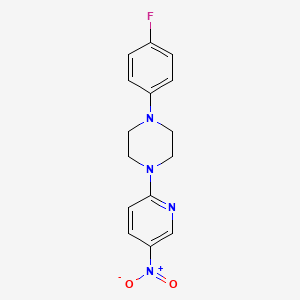
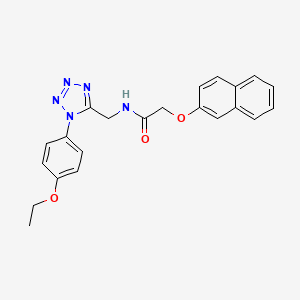
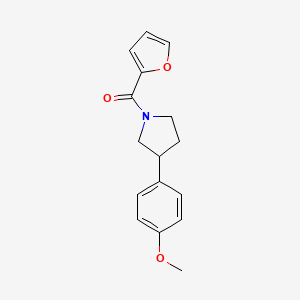
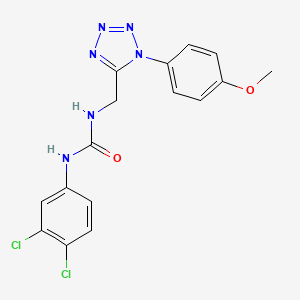
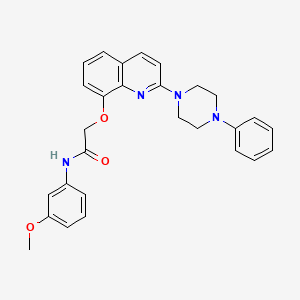
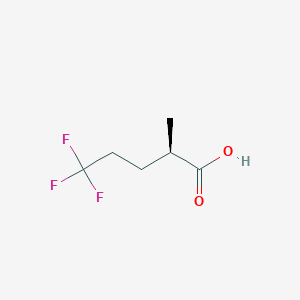
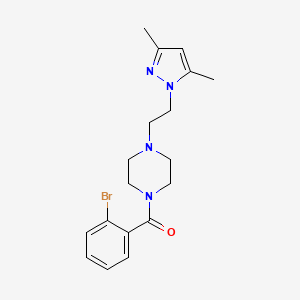
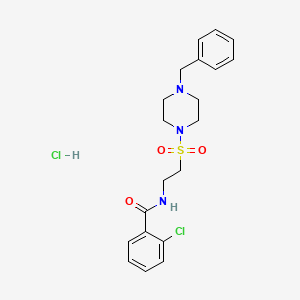
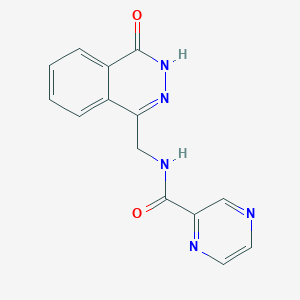
![Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2926144.png)
![5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2926146.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2926149.png)